molecular formula C15H21NO4S B3138417 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 454473-83-7

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid

Cat. No.: B3138417
CAS No.: 454473-83-7
M. Wt: 311.4 g/mol
InChI Key: NNEZAROGWHIRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid is a structurally complex compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a 4-(methylsulfanyl)phenyl group, and a propanoic acid moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₅H₂₁NO₄S, with a molecular weight of 311.4 g/mol, distinguishing it from simpler phenylpropanoic acid derivatives lacking protective groups or sulfur-containing substituents.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylsulfanylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(9-13(17)18)10-5-7-11(21-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEZAROGWHIRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142495
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-83-7
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(methylthio)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid typically involves the following steps:

    Protection of the amine group: The amine group of beta-alanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Introduction of the phenyl group: The Boc-protected intermediate is then reacted with 4-(methylsulfanyl)benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the methylsulfanyl phenyl group.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the Boc protecting group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: TFA

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Deprotected amine

    Substitution: Free amine

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The methylsulfanyl phenyl group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds such as (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (precursor to inhibitors CW1–CW10) share the Boc-protected amino and propanoic acid framework but replace the methylsulfanyl group with iodine. However, the methylsulfanyl group in the target compound offers superior metabolic stability compared to halogens, which may undergo dehalogenation .

Derivatives with Heterocyclic Moieties

Tert-butyl (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (Compound 14, ) incorporates a methylthiazole ring instead of methylsulfanyl. The thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and π-stacking interactions, critical for PROTACs targeting protein degradation pathways. This modification increases molecular weight (~370 g/mol) and solubility compared to the target compound .

Compounds Lacking Protective Groups

3-[4-(Methylsulfanyl)phenyl]propanoic acid () lacks the Boc-amino group, reducing molecular weight to 150.65 g/mol (reported as C₇H₄N₂O₂S₂ in , though this formula conflicts with structural expectations). The absence of the Boc group simplifies synthesis but limits stability during multi-step reactions, necessitating additional protection strategies in drug development .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: 3-[4-(Trifluoromethyl)phenyl]propanoic acid () features a CF₃ group, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the target compound’s milder acidity (pKa ~4.5 for propanoic acid derivatives). The CF₃ group also enhances lipid solubility but may reduce aqueous stability .
  • Electron-Donating Groups: The methylsulfanyl group in the target compound donates electron density to the phenyl ring, moderating reactivity in electrophilic substitutions. In contrast, 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () combines electron-withdrawing trifluoroacetyl and methoxycarbonyl groups, resulting in higher polarity and altered pharmacokinetic profiles .

Data Tables

Compound Name Substituent Molecular Weight (g/mol) Key Properties Source
Target Compound 4-(methylsulfanyl) 311.4 Boc-protected, moderate lipophilicity
(R)-2-Boc-amino-3-(4-iodophenyl)propanoic acid 4-iodo ~355.2 Halogenated, high polarizability
Compound 14 () 4-(4-methylthiazol) ~370.3 Heterocyclic, high synthetic yield
3-[4-(Methylsulfanyl)phenyl]propanoic acid 4-(methylsulfanyl) 150.65* Unprotected, potential instability
3-[4-(Trifluoromethyl)phenyl]propanoic acid 4-CF₃ 224.17 High acidity, crystalline

Note: Molecular weight for ’s compound conflicts with structural expectations; C₇H₄N₂O₂S₂ suggests a different backbone.

Biological Activity

Chemical Identity and Properties

3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid, often referred to as Boc-L-homovaline, is an amino acid derivative characterized by its unique structural features. The compound has the following molecular formula: C15H21NO4SC_{15}H_{21}NO_4S and a molecular weight of approximately 313.39 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, enhancing the compound's stability and reactivity in biological contexts.

Biological Activity

Mechanisms of Action

The biological activity of this compound is primarily attributed to its role as an amino acid analog. Amino acid analogs can interfere with normal metabolic pathways, particularly those involving protein synthesis and neurotransmitter function. This compound may exhibit significant effects on various biological systems, including:

  • Inhibition of Protein Synthesis : As an amino acid analog, it may compete with natural amino acids for incorporation into peptides, potentially disrupting protein synthesis.
  • Neurotransmitter Modulation : The structural similarity to certain neurotransmitters may allow it to modulate neurotransmitter activity, particularly in the central nervous system.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound can act as substrates for various amino acid transport systems. For instance, in experiments involving gliosarcoma cells, certain derivatives showed uptake via system A amino acid transport pathways, indicating potential applications in targeted cancer therapies .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study conducted on various amino acid derivatives indicated that modifications at the phenyl ring significantly enhanced antitumor activity. The presence of a methylthio group was linked to increased cellular uptake and cytotoxicity in cancer cell lines .
  • Neuropharmacological Effects :
    • Research exploring the neuropharmacological properties of similar compounds revealed potential benefits in modulating synaptic transmission. These compounds were shown to affect glutamate and GABA receptor activity, suggesting a role in neurological disorders .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₁NO₄S
Molecular Weight313.39 g/mol
CAS Number1143534-07-9
SolubilitySoluble in organic solvents
StabilityStable under acidic conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions with 4-(methylsulfanyl)phenyl precursors. Key steps include:

  • Boc-protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .
  • Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-(methylsulfanyl)phenyl moiety .
  • Final purification via reverse-phase HPLC or recrystallization to achieve >95% purity.
    • Characterization is performed using 1^1H/13^{13}C NMR, IR (to confirm Boc group stability), and mass spectrometry .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (in DMSO-d6_6 or CDCl3_3) to verify the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.8 ppm for the phenyl ring) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out impurities.
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent Boc group hydrolysis .
  • Handling : Use desiccants to avoid moisture. Conduct reactions in anhydrous solvents (e.g., THF, DMF) under nitrogen .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in coupling reactions .
  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to predict optimal reaction conditions (e.g., solvent, temperature) .
  • Machine Learning : Train models on existing reaction datasets to predict yields and side products, reducing trial-and-error experimentation .

Q. How can researchers resolve discrepancies in NMR data for structural confirmation?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d6_6 to minimize solvent interference with aromatic protons.
  • 2D NMR : Perform HSQC and HMBC to assign overlapping signals and confirm connectivity between the Boc group and phenyl ring .
  • Control Experiments : Compare spectra with intermediates (e.g., unprotected amine) to isolate shifts caused by the Boc group .

Q. What strategies are effective for designing enzyme inhibition studies with this compound?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten analysis to determine inhibition constants (KiK_i) in enzyme systems (e.g., proteases or kinases) .
  • Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s methylsulfanyl group and enzyme active sites .
  • Selectivity Screening : Test against related enzymes to assess specificity, using fluorescence-based assays or SPR (Surface Plasmon Resonance) .

Q. How should researchers address contradictory bioactivity results in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Purity Verification : Re-analyze compound purity via LC-MS to rule out degradation products .
  • Cell Line Validation : Use CRISPR-edited or knockout cell lines to confirm target specificity .

Methodological Considerations for Data Contradictions

Q. What statistical approaches are recommended for analyzing inconsistent experimental data?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple replicates or labs using random-effects models to account for variability .
  • Multivariate Regression : Identify confounding variables (e.g., solvent polarity, temperature) impacting reaction yields or bioactivity .
  • Error Analysis : Calculate confidence intervals for kinetic parameters (e.g., IC50_{50}) using bootstrapping .

Safety and Compliance

Q. What precautions are critical for handling the methylsulfanyl group in this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiols).
  • PPE : Wear nitrile gloves and safety goggles; the methylsulfanyl group may react with oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.